2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a complex organic compound that features a boron-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves multiple steps. One common route starts with the preparation of the benzyloxy-substituted phenyl derivative. This intermediate is then subjected to a series of reactions to introduce the dioxane and dioxaborinane moieties. Key steps may include:
Formation of the Benzyloxy Intermediate: This can be achieved through the reaction of a phenol derivative with benzyl bromide in the presence of a base.
Introduction of the Dioxane Ring: The benzyloxy intermediate is reacted with a suitable dioxane precursor under acidic or basic conditions to form the 1,3-dioxane ring.
Formation of the Dioxaborinane Ring: The final step involves the reaction of the dioxane-substituted intermediate with a boron-containing reagent, such as boronic acid or boronate ester, under conditions that promote the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the boron-containing ring into different boron species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, amines, or thiols, under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce boron hydrides or other reduced boron species.
Scientific Research Applications
2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be employed in the development of boron-containing drugs or as a tool for studying boron chemistry in biological systems.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, where boron-containing compounds impart unique properties.
Mechanism of Action
The mechanism by which 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the compound acts as a boron-containing reagent that participates in the formation of carbon-carbon bonds through a palladium-catalyzed process. The key steps include:
Transmetalation: The boron atom transfers its organic group to the palladium catalyst.
Oxidative Addition: The palladium catalyst forms a bond with the organic halide.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds used in similar applications:
Phenylboronic Acid: A simpler boron-containing compound used in Suzuki-Miyaura coupling reactions.
Boronic Esters: These compounds are also used in coupling reactions and offer different reactivity profiles.
Boranes: Compounds containing boron-hydrogen bonds, used in various organic transformations.
The uniqueness of this compound lies in its complex structure, which provides specific reactivity and stability advantages in certain applications.
Properties
IUPAC Name |
2-[3-(1,3-dioxan-2-yl)-4-phenylmethoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BO5/c1-22(2)15-27-23(28-16-22)18-9-10-20(26-14-17-7-4-3-5-8-17)19(13-18)21-24-11-6-12-25-21/h3-5,7-10,13,21H,6,11-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNDCFHBIDFZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C4OCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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